ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
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Description
Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C12H12O5 and its molecular weight is 236.223. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tetrahydrobenzo[g]chromene Derivatives : A series of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates were synthesized using a one-pot multicomponent reaction. These compounds are formed through Knoevenagel condensation, Michael addition, and intramolecular annulation (Duan et al., 2013).
Diversity-Oriented Synthesis : A novel one-pot method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives was developed. This method efficiently generates a library of 55 compounds, highlighting the diversity and versatility of this compound in synthetic chemistry (Vodolazhenko et al., 2012).
Synthesis of Spiro Heterocyclization Compounds : Ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates reacted with various compounds to produce substituted ethyl 2-amino-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates, demonstrating its role in the formation of complex spiro compounds (Dmitriev et al., 2015).
Fluorescent Properties : The synthesis and fluorescent properties of (E)-ethyl-7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate were studied, indicating the potential use of these compounds in fluorescence applications (Bai Jing-hua, 2011).
Photoluminescence Study : Ethyl coumarin-3-carboxylate derivatives, including ethyl 2-oxo-2H-chromene-3-carboxylate, were synthesized and their UV-vis spectra and photoluminescence investigated. These compounds showed strong blue-violet emission under ultraviolet light excitation, suggesting potential applications in photoluminescent materials (Song et al., 2014).
Antibacterial Activity
- Antibacterial Activity of Metal Complexes : The antibacterial properties of ethyl 2-oxo-2H-chromene-3-carboxylate complexes with transitional metal ions were studied, revealing significant effectiveness against human pathogenic bacteria, particularly Staphylococcus aureus (Hassan, 2014).
Properties
IUPAC Name |
ethyl 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-2-16-11(14)8-6-7-9(13)4-3-5-10(7)17-12(8)15/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZQBOVZFWQLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCC2=O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.